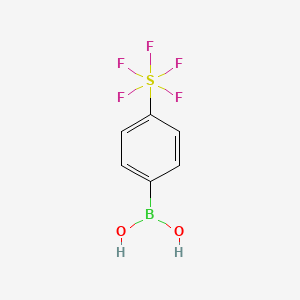

4-(Dihydroxyboryl)phenylpentafluorosulfur(VI)

Übersicht

Beschreibung

4-(Dihydroxyboryl)phenylpentafluorosulfur(VI) is a type of organic compound that has been studied extensively in recent years due to its unique properties and potential applications in a variety of scientific fields. It is a derivative of the fluoro-sulfur family, and has been found to possess a wide range of biological and chemical activities.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of 4-Borono-2-[18F]fluoro-L-phenylalanine

- Methods of Application : The produced [18F]F2 was optimized, and then [18F]FBPA was synthesized. For passivation of the target box, 0.5% F2 was pre-irradiated in argon .

- Results or Outcomes : The mean amount of as-obtained [18F]F2 was 55.0 ± 3.3 GBq and that of as-obtained [18F]CH3COOF was 21.6 ± 1.4 GBq after the bombardment. The radioactivity and the radiochemical yield based on [18F]F2 of [18F]FBPA were 4.72 ± 0.34 GBq and 12.2 ± 0.1%, respectively .

2. Synthesis of [211At]4-astato-L-phenylalanine

- Application Summary : Astatine-211 (211At)-labeled phenylalanine is expected to be a promising agent for targeted alpha-particle therapy for the treatment of patients with glioma .

- Methods of Application : A novel method was developed wherein astatination was realized via the substitution of 211At for a dihydroxyboryl group coupled to phenylalanine .

- Results or Outcomes : [211At]4-astato-L-phenylalanine was obtained as the carrier-free product in aqueous medium in high radiochemical yields (98.1 ± 1.9%, n = 5) .

3. Boron Neutron Capture Therapy (BNCT)

- Application Summary : BNCT is a binary approach that requires two essential components, a neutron and a 10B-enriched drug. Its principles are based on the nuclear reaction that occurs when the stable isotope 10B is irradiated by thermal neutrons to produce high-energy particles and 7Li nuclei, resulting in tumor-selective killing without damage to adjacent normal tissue .

- Methods of Application : The concept of BNCT was first proposed in 1936 by Locher. It is important to enrich the percentage of 10B in compounds used for BNCT to maximize their efficiency .

- Results or Outcomes : 10B-enriched drugs, 4-dihydroxyboryl-phenylalanine (BPA) and Na2[closo-B12H11SH] (BSH), have been approved by the Food and Drug Administration(FDA) for clinical studies .

4. Synthesis of 4-dihydroxyboryl-2-[18F] fluorophenylalanine

- Application Summary : An alternative procedure to produce 4-dihydroxyboryl-2-[18F]fluorophenylalanine ([18F]FBPA) for positron emission tomography studies in boron neutron capture therapy is described .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

5. Synthesis of 10B-labelled diboron(4) reagents

- Application Summary : 10B-labelled diboron(4) reagents are synthesized for boron neutron capture therapy (BNCT), a potentially useful approach to cancer treatment. This requires compounds that are enriched in 10B .

- Methods of Application : The concept of BNCT was first proposed in 1936 by Locher. It is a binary approach that requires two essential components, a neutron and a 10B-enriched drug .

- Results or Outcomes : 10B-enriched drugs, 4-dihydroxyboryl-phenylalanine (BPA) and Na2[closo-B12H11SH] (BSH), have been approved by the Food and Drug Administration(FDA) for clinical studies .

6. Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine

- Application Summary : This compound is synthesized with [18F]F2, produced using the 18O(p, n)18F reaction, for increasing radioactivity .

- Methods of Application : The produced [18F]F2 was optimized, and then [18F]FBPA was synthesized. For passivation of the target box, 0.5% F2 was pre-irradiated in argon .

- Results or Outcomes : The mean amount of as-obtained [18F]F2 was 55.0 ± 3.3 GBq and that of as-obtained [18F]CH3COOF was 21.6 ± 1.4 GBq after the bombardment .

Eigenschaften

IUPAC Name |

[4-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJOBVXWUWODSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(F)(F)(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dihydroxyboryl)phenylpentafluorosulfur(VI) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434385.png)

![2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1434388.png)

![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434391.png)

![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)

![6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434395.png)

![3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1434398.png)

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride](/img/structure/B1434402.png)